
5,5-Dimethyl-2-(2-methylprop-1-en-1-yl)-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-2-(2-methylprop-1-en-1-yl)-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound features a dioxane ring substituted with dimethyl and methylprop-1-en-1-yl groups, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(2-methylprop-1-en-1-yl)-1,3-dioxane typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 2,2-dimethyl-1,3-propanediol with 2-methylprop-1-en-1-ol. The reaction conditions often include:
- Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Reaction temperatures ranging from 50°C to 100°C.
- Solvents like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions can enhance the efficiency of the process.
化学反应分析
Types of Reactions
5,5-Dimethyl-2-(2-methylprop-1-en-1-yl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 5,5-Dimethyl-2-(2-methylprop-1-en-1-yl)-1,3-dioxane depends on its specific interactions with molecular targets. These interactions may involve:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular membranes: Affecting membrane fluidity and permeability.
Generating reactive intermediates: Leading to oxidative stress or other cellular responses.
相似化合物的比较
Similar Compounds
1,4-Dioxane: A simpler dioxane compound with different substitution patterns.
2,2-Dimethyl-1,3-dioxane: Lacks the methylprop-1-en-1-yl group, leading to different chemical properties.
5,5-Dimethyl-2-(2-methylprop-1-en-1-yl)-1,3-dioxolane: A related compound with a five-membered ring instead of a six-membered ring.
Uniqueness
5,5-Dimethyl-2-(2-methylprop-1-en-1-yl)-1,3-dioxane is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both dimethyl and methylprop-1-en-1-yl groups can lead to distinct chemical behavior compared to other dioxane derivatives.
属性
CAS 编号 |
55546-14-0 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
5,5-dimethyl-2-(2-methylprop-1-enyl)-1,3-dioxane |
InChI |
InChI=1S/C10H18O2/c1-8(2)5-9-11-6-10(3,4)7-12-9/h5,9H,6-7H2,1-4H3 |
InChI 键 |
FCYWAHDVFRZKSE-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC1OCC(CO1)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


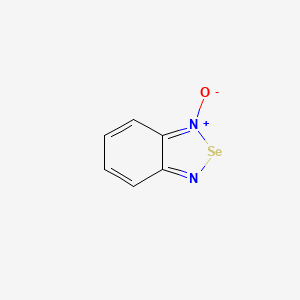
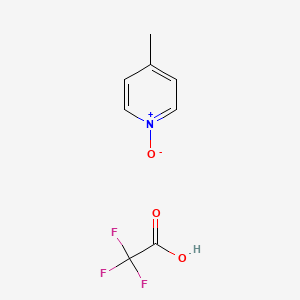
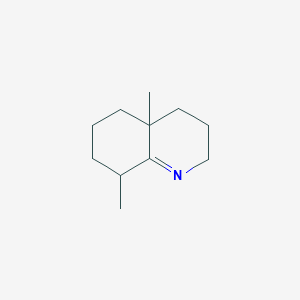
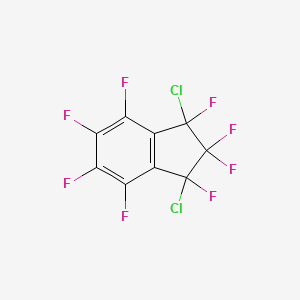
![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)
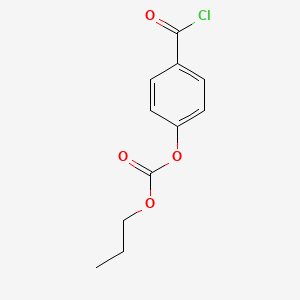
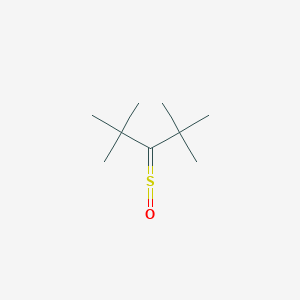

![Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]-](/img/structure/B14628967.png)
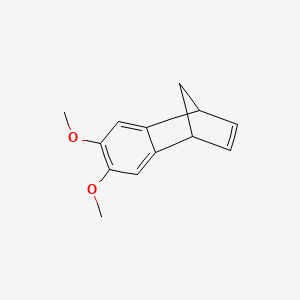



![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl-](/img/structure/B14628993.png)
